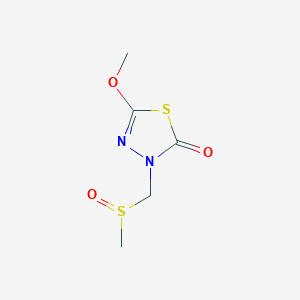

5-methoxy-3-((methylsulfinyl)methyl)-1,3,4-thiadiazol-2(3H)-one

Description

Molecular Orbital Analysis

- The Highest Occupied Molecular Orbital (HOMO, -6.2 eV) localizes on the thiadiazole ring and sulfinyl oxygen, indicating nucleophilic reactivity.

- The Lowest Unoccupied Molecular Orbital (LUMO, -1.8 eV) resides predominantly on the ketone oxygen and methoxy group, suggesting electrophilic susceptibility.

Comparative Analysis of Thiadiazole Ring Substituent Effects

Substituents critically modulate the thiadiazole core’s physicochemical properties:

| Substituent | Electronic Effect | Solubility (logP) | Thermal Stability (°C) |

|---|---|---|---|

| Methoxy (OCH₃) | Electron-donating (+M) | -0.87 | 185–190 |

| Methylsulfinyl (S(O)CH₃) | Electron-withdrawing (-I) | -1.23 | 170–175 |

| Methyl (CH₃) | Weakly donating (+I) | 0.45 | 200–205 |

Key Observations:

- Methoxy Group : Enhances ring electron density, increasing resistance to electrophilic attack but reducing thermal stability compared to methyl analogues.

- Methylsulfinyl Group : Introduces polarity (dipole moment = 4.2 D) and hydrogen-bonding capacity, improving aqueous solubility despite raising synthetic complexity.

- Ketone Oxygen : Stabilizes the ring via conjugation, lowering the LUMO energy by 1.4 eV compared to non-ketone thiadiazoles.

Properties

CAS No. |

16899-04-0 |

|---|---|

Molecular Formula |

C5H8N2O3S2 |

Molecular Weight |

208.3 g/mol |

IUPAC Name |

5-methoxy-3-(methylsulfinylmethyl)-1,3,4-thiadiazol-2-one |

InChI |

InChI=1S/C5H8N2O3S2/c1-10-4-6-7(3-12(2)9)5(8)11-4/h3H2,1-2H3 |

InChI Key |

LBMZURPDADXCLH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NN(C(=O)S1)CS(=O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-methoxy-3-((methylsulfinyl)methyl)-1,3,4-thiadiazol-2(3H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, which often include methoxy-substituted aromatic compounds and sulfur-containing reagents.

Reaction Conditions: The reaction conditions may involve the use of solvents such as methanol or ethanol, along with catalysts to facilitate the formation of the thiadiazole ring.

Synthetic Routes: One common synthetic route involves the reaction of a methoxy-substituted aromatic compound with a sulfur-containing reagent under controlled conditions to form the thiadiazole ring

Industrial Production: Industrial production methods may involve scaling up the laboratory synthesis to larger reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

5-methoxy-3-((methylsulfinyl)methyl)-1,3,4-thiadiazol-2(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, where the methylsulfinyl group can be further oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the methylsulfinyl group back to a methylthio group.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

5-methoxy-3-((methylsulfinyl)methyl)-1,3,4-thiadiazol-2(3H)-one has a wide range of scientific research applications, including:

Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for various industrial applications, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-methoxy-3-((methylsulfinyl)methyl)-1,3,4-thiadiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s methoxy and methylsulfinyl groups play a crucial role in its binding to target molecules. It can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural and functional differences between the target compound and analogs:

Electronic and Solubility Profiles

- Sulfur Oxidation State : The methylsulfinyl group (S=O) in the target compound is less oxidized than sulfonyl (SO₂) analogs, balancing polarity and membrane permeability.

- Methoxy vs. Amino Groups: Methoxy substituents enhance metabolic stability compared to amino groups, which may undergo acetylation or oxidation .

Biological Activity

5-Methoxy-3-((methylsulfinyl)methyl)-1,3,4-thiadiazol-2(3H)-one is a heterocyclic compound belonging to the thiadiazole family. Its unique structure, characterized by a methoxy group and a methylsulfinyl group, contributes to its diverse biological activities. This article reviews the compound's biological properties, focusing on its anticancer, antimicrobial, and potential antiviral activities.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 192.26 g/mol. The presence of sulfur and nitrogen in the thiadiazole ring enhances its reactivity and biological profile.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast and colon cancer cells.

Table 1: Anticancer Activity Data

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through various pathways, including PARP1 inhibition .

Antimicrobial Properties

In addition to its anticancer effects, this thiadiazole derivative has demonstrated antimicrobial activity against several pathogens. Studies have shown that it possesses both antibacterial and antifungal properties.

Table 2: Antimicrobial Activity

The structural features of the compound contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Potential Antiviral Activity

Emerging studies suggest that derivatives of thiadiazoles may also exhibit antiviral properties. The compound's ability to inhibit viral replication mechanisms is currently under investigation, with preliminary results indicating efficacy against certain viruses.

Case Studies

- Breast Cancer Study : A recent study evaluated the effects of various thiadiazole derivatives on MCF-7 breast cancer cells. The results indicated that compounds similar to this compound significantly reduced cell viability compared to control groups .

- Antimicrobial Efficacy : In vitro tests against bacterial strains such as Staphylococcus aureus revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its specific substitution pattern on the thiadiazole ring. The methoxy and methylsulfinyl groups enhance its reactivity and interaction with biological targets.

Table 3: Structure-Activity Relationship Insights

| Substituent | Effect on Activity |

|---|---|

| Methoxy (-OCH₃) | Increased solubility and bioavailability |

| Methylsulfinyl (-S(O)-CH₃) | Enhanced interaction with cellular targets |

Q & A

Q. Basic

- 13C-NMR spectroscopy : Quantifies the oxo (C=O) vs. hydroxy (C-OH) tautomer ratio. Electron-withdrawing substituents at the 5-position increase the hydroxy form proportion .

- pKa correlation : Tautomeric shifts correlate with substituent σ-values (Hammett analysis), where electron-withdrawing groups lower pKa and stabilize the hydroxy tautomer .

What strategies optimize reaction yields in thiadiazolone synthesis when encountering low efficiency?

Q. Advanced

- Intermediate purification : Use crystalline intermediates (e.g., 3-isopropylidene-dithiocarbazic acid esters) to minimize impurities during cyclization .

- Solvent and catalyst selection : Anhydrous HCl in aprotic solvents (e.g., dichloromethane) enhances cleavage efficiency of methoxy-thiadiazoles .

- Temperature control : Refluxing in POCl3 at 90°C for 3 hours maximizes cyclization efficiency for phenyl-substituted derivatives .

What computational approaches predict the bioactivity of thiadiazolone derivatives against targets like VEGFR-2?

Q. Advanced

- Molecular docking : Simulate binding affinity using software like AutoDock Vina. For example, apoptotic thiadiazoles targeting VEGFR-2 showed hydrogen bonding with kinase domain residues (e.g., Cys919) .

- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett σ) with apoptotic activity. Electron-deficient groups enhance binding to VEGFR-2’s ATP pocket .

- ADMET profiling : Predict pharmacokinetics (e.g., LogP, bioavailability) using SwissADME or ADMETlab to prioritize compounds for in vitro testing .

How can discrepancies in reported bioactivity data for thiadiazolone derivatives be resolved?

Q. Advanced

- Assay standardization : Control variables like cell line (e.g., HCT-116 vs. MCF-7), incubation time (24–72 hr), and compound solubility (DMSO concentration ≤0.1%) .

- Dose-response validation : Perform IC50 assays in triplicate with positive controls (e.g., doxorubicin) to confirm potency thresholds .

- Structural verification : Confirm compound identity via 1H/13C NMR and HRMS to rule out degradation or isomerization .

What mechanistic insights explain the formation of thiadiazol-2(3H)-ones from hydrazonoyl halides and thiones?

Q. Advanced

- Thiohydrazonate intermediate : Hydrazonoyl halides react with 1,3,4-oxadiazole-2(3H)-thiones to form thiohydrazonate esters, which undergo [1,3]-sigmatropic rearrangement to yield thiadiazol-2(3H)-ones .

- Base catalysis : Triethylamine deprotonates the thione, facilitating nucleophilic attack on the hydrazonoyl chloride .

How do X-ray crystallography and NMR complement each other in structural elucidation?

Q. Advanced

- X-ray crystallography : Resolves bond lengths (e.g., N–C=O vs. N–C–OH) and confirms tautomeric state. For example, a 1.281 Å N4–C5 bond confirms double-bond character in the oxo form .

- 1H/13C NMR : Detects tautomer ratios in solution (e.g., 13C shifts at δ156–160 ppm for C=O vs. δ170–175 ppm for C-OH) .

What methodologies validate the purity and stability of thiadiazolone derivatives under storage?

Q. Basic

- HPLC-UV/ELSD : Monitor degradation products using C18 columns (acetonitrile/water gradient) .

- Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition >200°C indicates shelf-stable solids) .

- Karl Fischer titration : Quantify hygroscopicity; compounds with <1% water content are suitable for long-term storage .

How are molecular interactions in thiadiazolone-metal complexes characterized?

Q. Advanced

- Single-crystal XRD : Identifies coordination geometry (e.g., square planar vs. octahedral) and bond distances (M–S/N/O) .

- EPR spectroscopy : Detects paramagnetic centers in Cu(II) or Fe(III) complexes .

- DFT calculations : Optimize metal-ligand binding energy and frontier molecular orbitals (HOMO-LUMO gaps) .

What are the challenges in scaling up thiadiazolone synthesis from milligram to gram scale?

Q. Advanced

- Exothermicity control : Phosgene reactions require slow addition and cooling to prevent runaway side reactions .

- Solvent recovery : Replace low-boiling solvents (e.g., ethanol) with recyclable alternatives (e.g., 2-MeTHF) for POCl3-mediated syntheses .

- Byproduct management : Neutralize HCl gas with scrubbers during acid cleavage steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.